![molecular formula C39H60O11 B1139682 (E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid CAS No. 303009-07-6](/img/structure/B1139682.png)

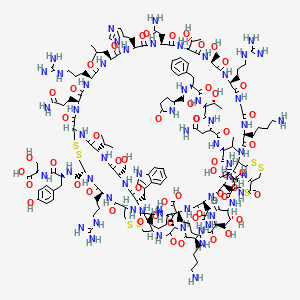

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TS 155-2 is a macrolide.

1-[Tetrahydro-2-hydroxy-2-[2-hydroxy-3-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl)-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl] 2-butenedioate is a natural product found in Streptomyces with data available.

科学的研究の応用

Synthesis Techniques

The synthesis of complex organic compounds, like the one mentioned, often involves intricate techniques that contribute significantly to scientific research. For example, the work of Cossy et al. (1995) demonstrated a method for generating 3-hydroxycyclohexanone derivatives through photoinduced electron transfer. This technique aids in the synthesis of various complex molecules, including galactosides of carbapentopyranoses (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, Vogel, 1995).

Solubility Studies

The solubility of complex molecules in various solvents is another critical area of research. Zhang et al. (2012) explored the solubilities of substances including d-galactose in ethanol-water solutions. Such studies are crucial for understanding how these compounds behave in different environments, which is vital for their application in various fields (Zhang, Gong, Wang, Qu, 2012).

Chemical Reactions and Properties

Gimalova et al. (2013) and (2014) investigated the synthesis of methyl compounds from l-tartaric acid and their subsequent reactions. Such studies reveal the reactivity and potential applications of these molecules in different chemical processes (Gimalova, Khalikova, Egorov, Mustafin, Miftakhov, 2013), (Gimalova, Khalikova, Egorov, Mustafin, Miftakhov, 2014).

Asymmetric Synthesis

Asymmetric synthesis is another important area of research. Schwenter and Vogel (2000) described a method for synthesizing 1,3-polyols, showcasing the capability to create complex molecules with specific spatial configurations. This is essential in the development of pharmaceuticals and other specialized compounds (Schwenter, Vogel, 2000).

作用機序

Target of Action

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces species found in soil . The primary target of TS 155-2 is the thrombin-stimulated calcium entry into cells . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin-stimulated calcium entry, TS 155-2 can potentially affect the process of blood clotting.

Mode of Action

It is known that the compound inhibits thrombin-stimulated calcium entry into cells . This suggests that TS 155-2 may interact with the calcium channels that are activated by thrombin, thereby preventing the influx of calcium ions. The resulting changes could include alterations in cellular processes that are dependent on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth or differentiation.

Action Environment

The action of TS 155-2 could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds could potentially affect the action of TS 155-2, either by interacting with the compound itself or by affecting the same targets or pathways .

特性

CAS番号 |

303009-07-6 |

|---|---|

分子式 |

C39H60O11 |

分子量 |

704.9 g/mol |

IUPAC名 |

4-[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41) |

InChIキー |

PQLOHEMXTLVMFP-UHFFFAOYSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

正規SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C |

外観 |

White solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)